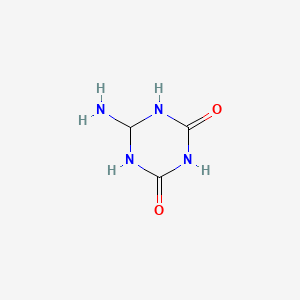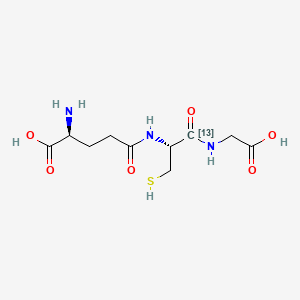
L-Glutathione reduced-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutathione reduced-13C, also known as γ-L-Glutamyl-L-cysteinyl-glycine-13C, is a 13C-labeled form of L-Glutathione reduced. L-Glutathione reduced is an endogenous antioxidant and oxygen free radical scavenger. It plays a crucial role in protecting cells from oxidative stress and maintaining cellular redox balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutathione reduced-13C involves the incorporation of the 13C isotope into the L-Glutathione reduced molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. The chemical synthesis typically involves the use of 13C-labeled precursors, such as 13C-labeled amino acids, which are then assembled into the tripeptide structure of L-Glutathione reduced .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using 13C-labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product’s purity and isotopic labeling efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutathione reduced-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role as an antioxidant and in detoxification processes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major products formed from the reactions of this compound include oxidized glutathione (GSSG) and various conjugates formed through substitution reactions with electrophilic compounds .
Applications De Recherche Scientifique
L-Glutathione reduced-13C has a wide range of scientific research applications:
Mécanisme D'action
L-Glutathione reduced-13C exerts its effects primarily through its antioxidant properties. It participates in the reduction of reactive oxygen species and the detoxification of harmful compounds. The molecular targets include enzymes like glutathione peroxidase and glutathione S-transferase, which utilize glutathione in their catalytic cycles . The pathways involved include the glutathione redox cycle and the detoxification pathways mediated by conjugation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutathione reduced: The non-labeled form of L-Glutathione reduced, which has similar antioxidant properties but lacks the 13C label.
Oxidized Glutathione (GSSG): The oxidized form of glutathione, which is involved in redox cycling but does not possess the same reducing power as L-Glutathione reduced.
Liposomal Glutathione: A form of glutathione encapsulated in liposomes for enhanced bioavailability.
Uniqueness
L-Glutathione reduced-13C is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of glutathione metabolism is crucial.
Propriétés
Formule moléculaire |
C10H17N3O6S |
|---|---|
Poids moléculaire |
308.32 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanyl(113C)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i9+1 |
Clé InChI |
RWSXRVCMGQZWBV-MFPUQRTKSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CS)[13C](=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


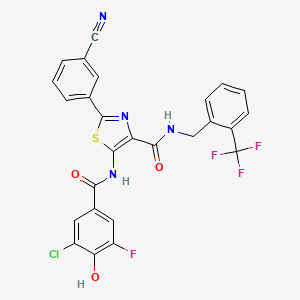
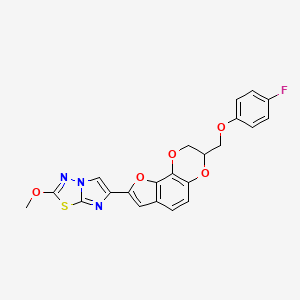
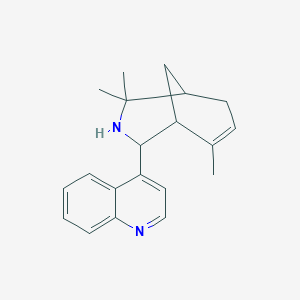

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
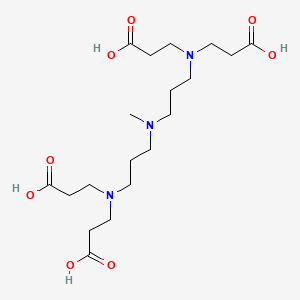
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)


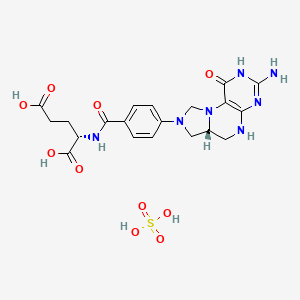
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
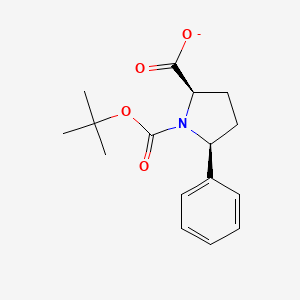
![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)
